molecular formula C8H14ClNO B2482914 [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol CAS No. 2305255-45-0

[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol

Cat. No.: B2482914
CAS No.: 2305255-45-0
M. Wt: 175.66
InChI Key: HWNXZBCVTCTYGU-UHFFFAOYSA-N
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Description

[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol: is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an appropriate chloromethylating agent, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloromethyl group in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its azetidine ring structure is of interest due to its presence in various natural products and pharmaceuticals, which exhibit a range of biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing azetidine rings have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its functional groups and overall structure. The azetidine ring can interact with biological macromolecules, leading to changes in their activity and function. The exact pathways and targets would depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    [1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol: Similar in structure but with a benzyl group instead of a cyclopropyl group.

    [3-(Bromoacetyl)coumarins]: Different core structure but similar in terms of reactivity and applications in synthesis.

    Pyrazolo[3,4-d]pyrimidine derivatives: Different heterocyclic system but used in similar applications in medicinal chemistry.

Uniqueness

The uniqueness of [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with unique biological and chemical properties.

Properties

IUPAC Name

[3-(chloromethyl)-1-cyclopropylazetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-3-8(6-11)4-10(5-8)7-1-2-7/h7,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNXZBCVTCTYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(C2)(CO)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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